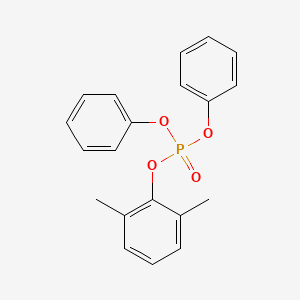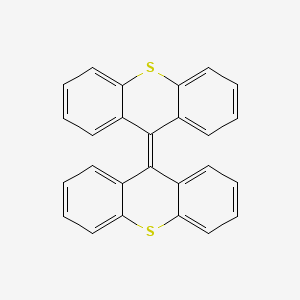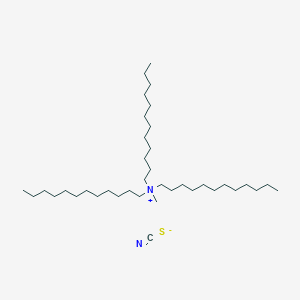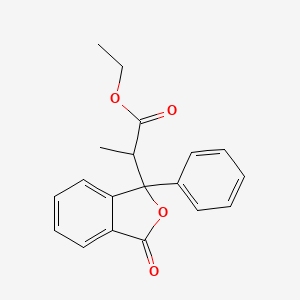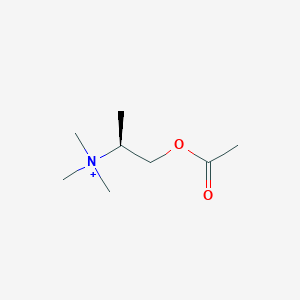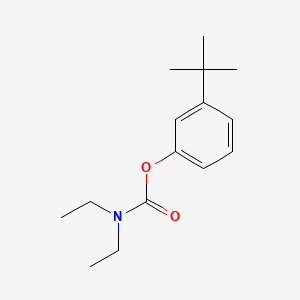
2-Furanol, tetrahydro-4-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Furanol, tetrahydro-4-methyl-: is an organic compound belonging to the furan family It is characterized by a furan ring that is fully hydrogenated and substituted with a methyl group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furanol, tetrahydro-4-methyl- typically involves the hydrogenation of 4-methylfuran. The reaction is carried out under high pressure and temperature in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The reaction conditions are carefully controlled to ensure complete hydrogenation of the furan ring.
Industrial Production Methods
Industrial production of 2-Furanol, tetrahydro-4-methyl- follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient hydrogenation. The product is then purified through distillation or crystallization to obtain the desired compound with high purity.
化学反应分析
Types of Reactions
2-Furanol, tetrahydro-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further hydrogenate the compound to form saturated alcohols.
Substitution: The methyl group at the 4-position can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using hydrogen gas (H2) and a metal catalyst such as palladium (Pd) or platinum (Pt).
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or alkylating agents (R-X).
Major Products Formed
Oxidation: Formation of 4-methyl-2-furanone or 4-methyl-2-furancarboxylic acid.
Reduction: Formation of tetrahydro-4-methylfuran-2-ol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
科学研究应用
2-Furanol, tetrahydro-4-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 2-Furanol, tetrahydro-4-methyl- involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also interact with specific enzymes and receptors, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
- 2-Furanol, tetrahydro-2-methyl-
- 2-Furanmethanol, tetrahydro-
- Tetrahydrofurfuryl alcohol
Comparison
2-Furanol, tetrahydro-4-methyl- is unique due to its specific substitution pattern and hydrogenation state. Compared to 2-Furanol, tetrahydro-2-methyl-, it has a different position of the methyl group, which can lead to variations in reactivity and applications. Tetrahydrofurfuryl alcohol, on the other hand, has a hydroxymethyl group instead of a methyl group, resulting in different chemical properties and uses.
属性
CAS 编号 |
34314-85-7 |
|---|---|
分子式 |
C5H10O2 |
分子量 |
102.13 g/mol |
IUPAC 名称 |
4-methyloxolan-2-ol |
InChI |
InChI=1S/C5H10O2/c1-4-2-5(6)7-3-4/h4-6H,2-3H2,1H3 |
InChI 键 |
GUVYMUAZCMZDPM-UHFFFAOYSA-N |
规范 SMILES |
CC1CC(OC1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(1E)-2,2,2-Trichloroethylidene]propanamide](/img/structure/B14691254.png)
![Ethyl [1-(dimethylamino)-4-methyl-3-(naphthalen-1-yl)pentan-3-yl]carbamate](/img/structure/B14691280.png)


